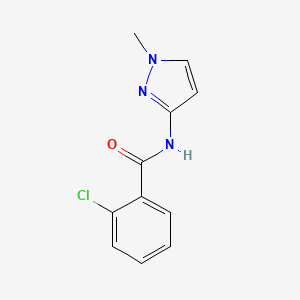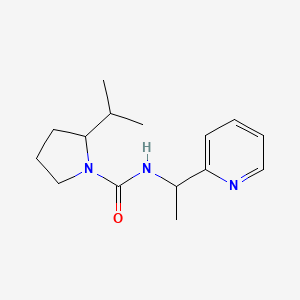
2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide, also known as IPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. IPPC is a pyrrolidine derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide acts as an acetylcholinesterase inhibitor, binding to the enzyme and preventing it from breaking down acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide has also been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.
Biochemical and Physiological Effects
Studies have shown that 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide can improve cognitive function in animal models of Alzheimer's disease. 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide has also been shown to have anti-inflammatory and antioxidant properties, which can protect against neurodegeneration. However, further studies are needed to determine the long-term effects of 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide on cognitive function and its potential as a therapeutic agent for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide has several advantages for lab experiments, including its ability to inhibit acetylcholinesterase and improve cognitive function in animal models of Alzheimer's disease. However, 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide has limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide, including:
1. Further studies on the long-term effects of 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide on cognitive function in animal models of Alzheimer's disease.
2. Development of new methods for synthesizing 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide with higher yields and improved purity.
3. Investigation of the potential of 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide as a therapeutic agent for other neurodegenerative diseases.
4. Studies on the safety and toxicity of 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide in humans.
5. Development of new analogs of 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide with improved efficacy and safety profiles.
In conclusion, 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide is a promising compound with potential applications in scientific research, particularly in the study of neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit acetylcholinesterase and improve cognitive function in animal models make it a valuable tool for studying the underlying mechanisms of these diseases. However, further studies are needed to determine its long-term effects and potential as a therapeutic agent for neurodegenerative diseases.
Méthodes De Synthèse
2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide can be synthesized using various methods, including the reaction of 2-bromo-N-(1-pyridin-2-ylethyl)pyrrolidine with isopropylamine. Another method involves the reaction of 2-bromo-N-(1-pyridin-2-ylethyl)pyrrolidine with isopropylamine hydrochloride in the presence of triethylamine. The yield of 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide using these methods ranges from 60-80%.
Applications De Recherche Scientifique
2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide has potential applications in scientific research, particularly in the study of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that 2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide can inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a crucial role in memory and learning. Inhibition of acetylcholinesterase can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Propriétés
IUPAC Name |
2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-11(2)14-8-6-10-18(14)15(19)17-12(3)13-7-4-5-9-16-13/h4-5,7,9,11-12,14H,6,8,10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATZNYDLACYWPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCN1C(=O)NC(C)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-propan-2-yl-N-(1-pyridin-2-ylethyl)pyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

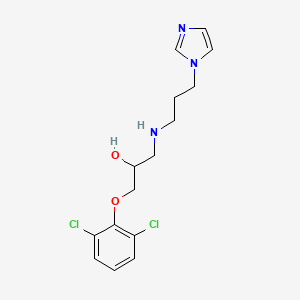
![N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7534917.png)
![1-methyl-N-[4-(2-morpholin-4-ylethylcarbamoyl)phenyl]-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7534922.png)
![N-[1-(2-methoxyethyl)piperidin-4-yl]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7534926.png)
![2-(1,10b-dihydropyrazolo[1,5-c]quinazolin-5-ylsulfanyl)-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B7534928.png)
![3-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7534931.png)
![2-(benzimidazol-1-yl)-N-[1-(2-methoxyethyl)piperidin-4-yl]propanamide](/img/structure/B7534945.png)
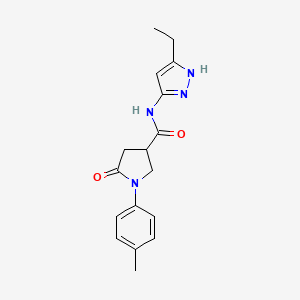
![2-hydroxy-N-[3-(2-methoxypropanoylamino)phenyl]-5-methylbenzamide](/img/structure/B7534955.png)
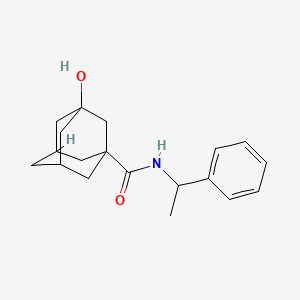
![3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide](/img/structure/B7534963.png)
![N-[3-(2-methoxypropanoylamino)phenyl]naphthalene-1-carboxamide](/img/structure/B7534965.png)
![2-(2,3-Dihydroindol-1-yl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B7534975.png)
